molecular formula C21H26N3O5P B11402123 Diethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11402123
M. Wt: 431.4 g/mol
InChI Key: IOYDGSAEHAINDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of an oxazole ring, a pyridine moiety, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the oxazole ring with a methoxyphenyl derivative.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Phosphonate Ester Formation: The final step involves the esterification of the compound with diethyl phosphite under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the pyridine moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Reduced oxazole or pyridine analogs.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The oxazole and pyridine moieties are crucial for its binding affinity and specificity. The phosphonate group may also play a role in its biological activity by mimicking phosphate groups in biological systems.

Comparison with Similar Compounds

  • DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-4-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE

Comparison:

  • Structural Differences: The position of the pyridine moiety (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) can influence the compound’s reactivity and binding properties.
  • Biological Activity: Variations in the pyridine position may lead to differences in biological activity and specificity.
  • Uniqueness: DIETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is unique due to its specific substitution pattern, which may confer distinct biological properties compared to its analogs.

Properties

Molecular Formula

C21H26N3O5P

Molecular Weight

431.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H26N3O5P/c1-4-27-30(25,28-5-2)21-20(23-15-17-7-6-12-22-14-17)29-19(24-21)13-16-8-10-18(26-3)11-9-16/h6-12,14,23H,4-5,13,15H2,1-3H3

InChI Key

IOYDGSAEHAINDW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CN=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.